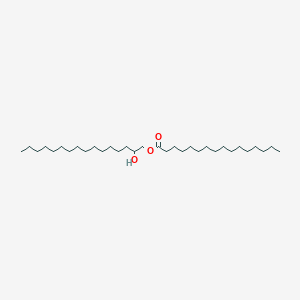
2-Hydroxyhexadecyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyhexadecyl hexadecanoate is an organic compound with the molecular formula C32H64O3. It is an ester formed from the condensation of hexadecanoic acid (palmitic acid) and 2-hydroxyhexadecanol. This compound is known for its unique structure, which includes a long hydrocarbon chain and a hydroxyl group, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhexadecyl hexadecanoate typically involves the esterification reaction between hexadecanoic acid and 2-hydroxyhexadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyhexadecyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: The major products can include 2-oxohexadecyl hexadecanoate or hexadecanoic acid.
Reduction: The major product is 2-hexadecanol.
Substitution: The products depend on the nucleophile used, such as 2-alkoxyhexadecyl hexadecanoate.
Scientific Research Applications
2-Hydroxyhexadecyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products, providing emollient and moisturizing properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyhexadecyl hexadecanoate involves its interaction with biological membranes. The hydroxyl group and long hydrocarbon chain allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Cetyl palmitate: Similar in structure but lacks the hydroxyl group.
2-Hydroxyhexadecanoic acid: Similar but has a carboxylic acid group instead of an ester group.
Hexadecyl hexadecanoate: Similar but lacks the hydroxyl group.
Uniqueness
2-Hydroxyhexadecyl hexadecanoate is unique due to the presence of both a hydroxyl group and an ester group, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to its similar counterparts.
Properties
CAS No. |
62604-70-0 |
|---|---|
Molecular Formula |
C32H64O3 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-hydroxyhexadecyl hexadecanoate |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)35-30-31(33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33H,3-30H2,1-2H3 |
InChI Key |
QQWGYOFOZDNGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















